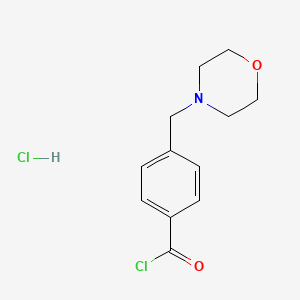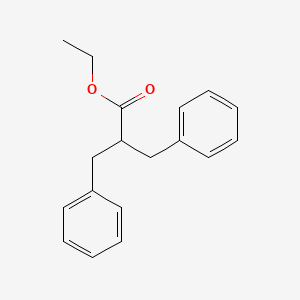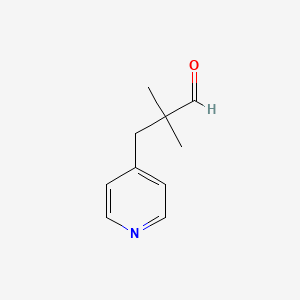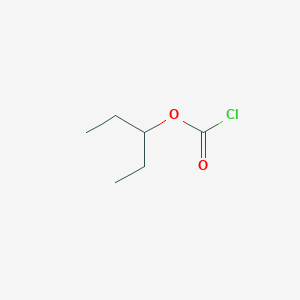
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone is a chemical compound with the molecular formula C12H14O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxy and methoxy groups, as well as an ethanone moiety.
Preparation Methods
The synthesis of 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The benzofuran ring system is known to stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin, which can have various physiological effects .
Comparison with Similar Compounds
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone can be compared with other similar compounds, such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Used in the treatment of psoriasis. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
81673-94-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(E)-N,N'-bis(prop-2-enyl)but-2-enediamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-11-9(13)5-6-10(14)12-8-4-2/h3-6H,1-2,7-8H2,(H,11,13)(H,12,14)/b6-5+ |
InChI Key |
VSMGIASVTLWTLP-AATRIKPKSA-N |
Isomeric SMILES |
C=CCNC(=O)/C=C/C(=O)NCC=C |
Canonical SMILES |
C=CCNC(=O)C=CC(=O)NCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)


![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
